REACTION_CXSMILES
|
Br[CH2:2][CH2:3][CH2:4][CH2:5][N:6]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH:8]=[C:7]1S(C1C=CC(C)=CC=1)(=O)=O.C([SnH](CCCC)CCCC)CCC.N(C(C)(C)C#N)=NC(C)(C)C#N>C1(C)C=CC=CC=1>[CH:10]1[CH:11]=[CH:12][CH:13]=[C:14]2[C:9]=1[CH:8]=[C:7]1[CH2:2][CH2:3][CH2:4][CH2:5][N:6]12
|
Name
|
1-(4-bromobutyl)-2-tosyl-1H-indole
|
Quantity
|
178 mg
|
Type
|
reactant
|
Smiles
|
BrCCCCN1C(=CC2=CC=CC=C12)S(=O)(=O)C1=CC=C(C)C=C1
|
Name
|
|
Quantity
|
9.5 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
285 μL
|
Type
|
reactant
|
Smiles
|
C(CCC)[SnH](CCCC)CCCC
|
Name
|
|
Quantity
|
14 mg
|
Type
|
reactant
|
Smiles
|
N(=NC(C#N)(C)C)C(C#N)(C)C
|
Name
|
|
Quantity
|
22.5 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was refluxed 2 h
|
Duration
|
2 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
To the crude product was added 125 μL H2O, 3 mL ethyl acetate, and 150 mg KF
|
Type
|
ADDITION
|
Details
|
Potassium carbonate was added
|
Type
|
FILTRATION
|
Details
|
the mixture filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
STIRRING
|
Details
|
stirred at room temperature 2 h
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
Potassium carbonate added
|
Type
|
FILTRATION
|
Details
|
the mixture filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude product was purified via silica gel chromatography
|
Type
|
CUSTOM
|
Details
|
to give a final yield of 58 mg (0.34 mmol)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
C1=C2C=C3N(C2=CC=C1)CCCC3
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |